![molecular formula C7H15NO B2512113 [(2R,5R)-5-Ethyloxolan-2-yl]methanamine CAS No. 2445749-94-8](/img/structure/B2512113.png)

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methanamine derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine was reported, with a focus on creating serotonin 5-HT1A receptor-biased agonists . Another study described the synthesis of a dioxolane ring-containing compound, which is structurally related to the compound of interest . Additionally, the synthesis of urea and thiourea derivatives of methanamine was accomplished by reacting with various substituted aryl isocyanates and aryl isothiocyanates . These studies highlight the diverse synthetic routes that can be employed to create methanamine derivatives with potential biological activities.

Molecular Structure Analysis

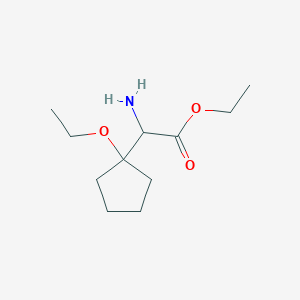

The molecular structure of methanamine derivatives is crucial for their biological function. The crystal structure of a dioxolane ring-containing methanamine derivative was elucidated, showing the R configuration of the carbon centers and the presence of intramolecular hydrogen bonds . This level of structural detail is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving methanamine derivatives are not extensively discussed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as those involving isocyanates and isothiocyanates to form urea and thiourea derivatives . These reactions are important for the diversification of the chemical space and the potential biological activities of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are influenced by their molecular structure. For example, the compound with the dioxolane ring was characterized by its crystalline form, space group, and intramolecular hydrogen bonds . The aryloxyethyl derivatives of methanamine were evaluated for their drug-like properties, including solubility, metabolic stability, and membrane penetration . These properties are critical for the pharmacokinetic profile and the therapeutic potential of the compounds.

Scientific Research Applications

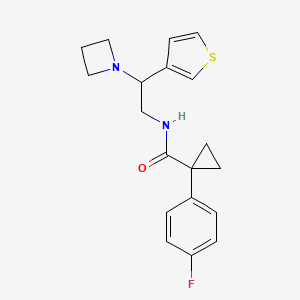

Biased Agonists for Serotonin Receptors : Research has shown that derivatives of methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, can act as biased agonists for serotonin 5-HT1A receptors. These compounds have been found to selectively target different signaling pathways in the brain, potentially leading to distinct therapeutic profiles for central nervous system disorders with reduced side effects (Sniecikowska et al., 2020).

Antidepressant-like Activity : Another study on similar derivatives demonstrated robust antidepressant-like activity in animal models. The compounds showed high selectivity and promising pharmacokinetic profiles, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Cancer Treatment Applications : Methanamine-based compounds have been explored for their potential in treating cancer. For instance, certain derivatives have shown in vitro antitumor activity against various human cancer cell lines, demonstrating their potential as novel therapeutic agents (Károlyi et al., 2012).

Antibacterial and Antifungal Activities : New derivatives of methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

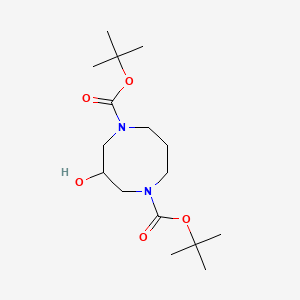

Treatment of Bone Disorders : Research into methanamine derivatives has led to the discovery of compounds targeting the Wnt beta-catenin cellular messaging system. These compounds have shown promise in increasing the trabecular bone formation rate, potentially beneficial for treating bone disorders (Pelletier et al., 2009).

Neuroprotective Effects : Studies have also explored the neuroprotective effects of methanamine derivatives. For instance, (-)-huperzine A, a derivative, was found to have greater efficacy in improving scopolamine-induced memory deficits in rats compared to other acetylcholinesterase inhibitors (Wang & Tang, 1998).

Safety And Hazards

properties

IUPAC Name |

[(2R,5R)-5-ethyloxolan-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-6-3-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTBEYHJVMAIAR-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@@H](O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)